molecular formula C14H14ClO3P B15453684 2-Chloroethyl diphenyl phosphite CAS No. 62516-49-8

2-Chloroethyl diphenyl phosphite

Cat. No.: B15453684
CAS No.: 62516-49-8
M. Wt: 296.68 g/mol
InChI Key: BRHZOEYNONHDND-UHFFFAOYSA-N
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Description

2-Chloroethyl diphenyl phosphite (CAS 62516-49-8) is an organophosphorus compound with the molecular formula C₁₄H₁₄ClO₃P and a molecular weight of 296.68 g/mol . This reagent is valued in research for its dual functionality: the phosphite moiety acts as a reactive site, while the 2-chloroethyl group introduces both polarity and reactivity, influencing its solubility, stability, and interactions in chemical systems . Organophosphites like 2-chloroethyl diphenyl phosphite are widely applied as antioxidants in polymers to prevent oxidative degradation and as flame retardants due to their ability to scavenge free radicals . Furthermore, diphenyl phosphite derivatives are established as effective coupling reagents in synthetic chemistry, particularly for the synthesis of sterically hindered peptide analogs under mild conditions . The chlorine atom on the ethyl chain is highly reactive, enabling participation in nucleophilic substitution reactions, for instance with amines or thiols, to yield phosphonate esters . From an environmental and safety perspective, it is important to note that organophosphites can oxidize in the environment to form organophosphate flame retardants (OPFRs) . This product is intended for Research Use Only . It is not approved for human or veterinary use, and any form of bodily introduction is strictly prohibited .

Properties

CAS No.

62516-49-8

Molecular Formula

C14H14ClO3P

Molecular Weight

296.68 g/mol

IUPAC Name

2-chloroethyl diphenyl phosphite

InChI

InChI=1S/C14H14ClO3P/c15-11-12-16-19(17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

BRHZOEYNONHDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(OCCCl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Phosphite esters vary in alkyl/aryl substituents, which dictate their physicochemical properties and applications. Key analogues include:

Compound Name Structure Molecular Weight Key Features
2-Chloroethyl diphenyl phosphite O,O-diphenyl-O-(2-chloroethyl) ~314.7 (inferred) Chloroethyl group enhances polarity; phenyl groups provide steric bulk
Tris(2-chloroethyl) phosphite (TCEPi) Three 2-chloroethyl groups 269.5 High chlorine content improves flame retardancy but increases environmental persistence
2-Ethylhexyl diphenyl phosphite (EHDPPi) O,O-diphenyl-O-(2-ethylhexyl) 346.4 Branched alkyl chain improves solubility in nonpolar matrices
Triphenyl phosphite (TPHPi) Three phenyl groups 310.3 High thermal stability; limited solubility in polar solvents

Structural Impact :

  • The chloroethyl group in 2-chloroethyl diphenyl phosphite increases electrophilicity compared to non-halogenated analogues like EHDPPi, making it more reactive in hydrolysis or oxidation .
  • Phenyl groups enhance UV stability but reduce compatibility with hydrophilic systems compared to alkyl-substituted phosphites .

Physical and Chemical Properties

Solubility and Stability:
  • 2-Chloroethyl diphenyl phosphite : Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to aromatic and chloroalkyl moieties. The chloroethyl group may reduce hydrolytic stability compared to TPHPi .
  • TCEPi : Fully miscible in hydrocarbons; hydrolyzes slowly in aqueous environments to form tris(2-chloroethyl) phosphate (TCEP), a persistent organic pollutant .
  • EHDPPi : High solubility in polymers like PVC; resistant to oxidation due to steric hindrance from the ethylhexyl group .
Thermal Behavior:
  • Phosphites with aromatic groups (e.g., TPHPi, 2-chloroethyl diphenyl phosphite) exhibit higher thermal stability (>200°C) than aliphatic analogues like TCEPi .
Antioxidant Activity:
  • 2-Chloroethyl diphenyl phosphite acts as a secondary antioxidant, decomposing peroxides and synergizing with primary antioxidants (e.g., hindered phenols). Its chloroethyl group may enhance radical scavenging efficiency .
  • EHDPPi is preferred in flexible PVC due to its plasticizing effect and low volatility .
Flame Retardancy:
  • TCEPi releases chlorine radicals upon decomposition, quenching fire propagation. However, its oxidation product (TCEP) is bioaccumulative and regulated in many regions .
  • 2-Chloroethyl diphenyl phosphite may offer a balance between flame retardancy and environmental impact, though its degradation products require further study.

Environmental and Health Considerations

Degradation Pathways:
  • Organophosphites oxidize to organophosphate flame retardants (OPFRs) in the atmosphere.
  • The chloroethyl group in 2-chloroethyl diphenyl phosphite may lead to chlorinated degradation products , necessitating rigorous ecotoxicological assessment.
Detection Methods:
  • Analytical techniques for phosphites (e.g., GC/MS, GC/FPD) are adapted from methods used for tris(2-chloroethyl) phosphate, with detection limits as low as 0.3 ng/L in water .

Q & A

Q. What are the standard synthetic routes for 2-Chloroethyl diphenyl phosphite, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common route involves reacting diphenyl phosphite with 2-chloroethanol in the presence of a base (e.g., sodium hydride) under anhydrous conditions . Reaction temperature, solvent choice, and stoichiometry critically affect yield and purity. For instance, maintaining temperatures below 25°C minimizes side reactions like hydrolysis, while elevated temperatures (70–80°C) are required for subsequent rearrangements (e.g., conversion to phosphodiesters) . Industrial-scale synthesis often employs batch reactors with distillation to isolate byproducts (e.g., dichloroethane) .

Q. What analytical methods are recommended for detecting and quantifying 2-Chloroethyl diphenyl phosphite in environmental samples?

Methodological Answer: Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or mass spectrometry (GC/MS) is widely used due to its sensitivity (detection limits: 0.3–10 ng/L). Sample preparation varies by matrix:

  • Air : Adsorption on glass-fiber filters or XA-7 resin, followed by silica gel column prefractionation .
  • Water : Liquid-liquid extraction with dichloromethane and concentration via rotary evaporation .
  • Biological matrices : Solid-phase extraction (SPE) with C18 cartridges and derivatization for enhanced GC/MS detection .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should evaluate hydrolysis, oxidation, and photodegradation:

  • Hydrolysis : Monitor pH-dependent degradation in aqueous buffers (pH 4–9) using HPLC-UV .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 150–200°C) .
  • Light sensitivity : Expose samples to UV-Vis light and track degradation via FTIR for phosphite-to-phosphate oxidation .

Advanced Research Questions

Q. What reaction mechanisms dominate when 2-Chloroethyl diphenyl phosphite participates in nucleophilic substitution or oxidation?

Methodological Answer: The chlorine atom in the 2-chloroethyl group is highly reactive, enabling:

  • Nucleophilic substitution : With amines or thiols, yielding phosphonate esters (e.g., ethephon synthesis via HCl gas addition) .
  • Oxidation : Forms phosphates under oxidative conditions (e.g., peroxides), detectable via ³¹P NMR chemical shift changes (δ = +5 to +10 ppm) .
  • Coordination chemistry : Binds to transition metals (e.g., titanium), forming complexes studied via magnetic susceptibility and IR spectroscopy .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point)?

Methodological Answer: Contradictions often arise from impurities or methodological differences. Strategies include:

  • Cross-validation : Use multiple techniques (e.g., GC, LC-MS) to confirm purity .
  • Standardized protocols : Adopt OECD guidelines for measuring log Kow (octanol-water partition coefficient) and vapor pressure .
  • Quantum mechanical modeling : Predict properties (e.g., dipole moments) via DFT calculations and compare with experimental data .

Q. What are the environmental transformation pathways and metabolites of 2-Chloroethyl diphenyl phosphite?

Methodological Answer: Key pathways include:

  • Biotic degradation : Microbial cleavage of the P-O bond, producing bis(2-chloroethyl) phosphate (BCEP), a urinary biomarker in exposure studies .
  • Abiotic degradation : Hydrolysis to diphenyl phosphoric acid under alkaline conditions .
  • Adsorption : Binding to organic matter in soil, quantified via batch sorption experiments (e.g., Freundlich isotherms) .

Q. What challenges arise in scaling up laboratory synthesis to industrial production?

Methodological Answer: Critical considerations include:

  • Byproduct management : Distillation of dichloroethane (boiling point: 83°C) requires precise temperature control to avoid decomposition .
  • Purity optimization : Industrial processes use crystallization or fractional distillation, whereas lab methods rely on column chromatography .
  • Safety protocols : Handling HCl gas demands corrosion-resistant reactors and scrubbers to neutralize emissions .

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